molecular formula C7H5FN2O2S B3003319 3-CYANO-5-FLUOROBENZENE-1-SULFONAMIDE CAS No. 1261644-44-3

3-CYANO-5-FLUOROBENZENE-1-SULFONAMIDE

Cat. No.: B3003319
CAS No.: 1261644-44-3
M. Wt: 200.19
InChI Key: YYSZDXZYIKCOSD-UHFFFAOYSA-N
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Description

3-Cyano-5-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C₇H₅FN₂O₂S. It is a versatile small molecule scaffold used in various chemical and pharmaceutical applications . This compound is characterized by the presence of a cyano group (-CN), a fluorine atom, and a sulfonamide group (-SO₂NH₂) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-fluorobenzene-1-sulfonamide typically involves the reaction of 3-Cyano-5-fluorobenzene-1-sulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The sulfonamide group can be oxidized to sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Products with different functional groups replacing the fluorine atom.

    Reduction: 3-Amino-5-fluorobenzene-1-sulfonamide.

    Oxidation: 3-Cyano-5-fluorobenzene-1-sulfonic acid.

Scientific Research Applications

3-Cyano-5-fluorobenzene-1-sulfonamide is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis and the development of new materials.

    Biology: In the study of enzyme inhibitors and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Cyano-5-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyano and fluorine groups contribute to the compound’s binding affinity and specificity . These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-5-chlorobenzene-1-sulfonamide
  • 3-Cyano-5-bromobenzene-1-sulfonamide
  • 3-Cyano-5-iodobenzene-1-sulfonamide

Uniqueness

3-Cyano-5-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development .

Properties

IUPAC Name

3-cyano-5-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2S/c8-6-1-5(4-9)2-7(3-6)13(10,11)12/h1-3H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSZDXZYIKCOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261644-44-3
Record name 3-cyano-5-fluorobenzene-1-sulfonamide
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